molecular formula C23H17ClN4O2S2 B2575728 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1216806-83-5

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2575728
CAS No.: 1216806-83-5
M. Wt: 480.99
InChI Key: SRQXTWMLWVQPCU-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative characterized by a 1,2,4-oxadiazole substituent at the 2-position and a 3-ethyl-6-phenyl backbone. The thioether linkage (-S-) bridges the oxadiazole and pyrimidinone cores, contributing to structural rigidity and metabolic stability.

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O2S2/c1-2-28-22(29)20-17(12-18(32-20)14-7-4-3-5-8-14)25-23(28)31-13-19-26-21(27-30-19)15-9-6-10-16(24)11-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQXTWMLWVQPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a complex molecular entity that has been investigated for its biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidin-4(3H)-one core structure, which is known for its diverse biological activities. The presence of a 1,2,4-oxadiazole moiety and a chlorophenyl group enhances its potential interactions with biological targets. The molecular formula is C₂₃H₂₃ClN₄OS, which indicates a relatively complex structure conducive to various biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thieno[3,2-d]pyrimidinones. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds with similar structures have demonstrated significant inhibition of various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). In vitro studies reported IC50 values as low as 0.94 μM for certain derivatives against A549 cells .
CompoundCell LineIC50 (μM)Notes
19A5490.94Strong anti-proliferative effect
15MCF-7Not specifiedSignificant inhibition observed

The mechanism through which thieno[3,2-d]pyrimidinones exert their effects often involves the inhibition of key enzymes or pathways associated with tumor growth:

  • 17β-Hydroxysteroid Dehydrogenase Inhibition : Some derivatives have shown moderate inhibition of 17β-HSD enzymes, which are crucial in steroid metabolism and can influence cancer progression. For example, compounds exhibiting 36% inhibition at 1 μM concentration suggest potential as therapeutic agents in hormone-dependent cancers .

Anti-Infective Properties

Thieno[3,2-d]pyrimidines have also been explored for their anti-infective properties:

  • Broad-Spectrum Activity : These compounds have demonstrated antibacterial and antifungal activities. Their structural relationship with purine bases allows them to interact effectively with microbial targets .

Case Studies and Experimental Findings

  • Synthesis and Evaluation : A series of thieno[3,2-d]pyrimidinone derivatives were synthesized and evaluated for their biological activity. The results indicated that modifications to the core structure significantly influenced their pharmacological profiles.
  • Cytotoxicity Studies : Cytotoxicity assays using the MTT method showed that several synthesized compounds had favorable safety profiles against normal human liver cells while effectively reducing viability in cancer cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the thieno[3,2-d]pyrimidine scaffold exhibit promising anticancer properties. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation and induce apoptosis in targeted cancer cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung Cancer)10.5
MCF7 (Breast Cancer)8.7
HeLa (Cervical Cancer)9.2

These results indicate that the compound could serve as a lead compound for further development in anticancer therapy.

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various bacterial strains. It demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest that the compound may have potential as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of the compound on A549 lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant morphological changes observed through microscopy, suggesting apoptosis induction.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was applied to cultures of Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial colony formation at concentrations above the MIC values listed in Table 2.

Comparison with Similar Compounds

Key Observations :

  • Oxadiazole vs. Triazole : The target compound’s 1,2,4-oxadiazole group may confer greater metabolic stability compared to triazole-containing analogues (e.g., 6a and 6i), as oxadiazoles are less prone to enzymatic degradation .
  • Substituent Position : The 3-chlorophenyl group on the oxadiazole (target) vs. 4-chlorophenyl in 3c () highlights positional isomerism, which could alter electronic properties and target binding .

Physicochemical Properties

  • Melting Points : Crystalline analogues (e.g., 3c in ) exhibit high melting points (177–179°C), suggesting the target compound may similarly form stable crystals .
  • Solubility : The 3-chlorophenyl and ethyl groups likely reduce aqueous solubility compared to hydroxylated derivatives (e.g., 3c), necessitating formulation optimization for bioavailability .

Q & A

Q. What are the established synthesis routes for this compound, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

  • Oxadiazole ring formation : Reacting 3-chlorophenyl-substituted precursors with hydroxylamine or nitrile oxides under microwave-assisted conditions to form the 1,2,4-oxadiazole core .
  • Thienopyrimidinone assembly : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones, followed by alkylation at the 3-position with ethyl iodide .
  • Thioether linkage : Coupling the oxadiazole-methylthiol intermediate with the thienopyrimidinone scaffold using Mitsunobu or nucleophilic substitution reactions .

Table 1: Example Synthesis Steps

StepReaction TypeKey Reagents/ConditionsReference
Oxadiazole formationCycloadditionNH₂OH·HCl, DMF, 100°C
Thienopyrimidinone cyclizationCyclocondensationThiourea, K₂CO₃, ethanol reflux
Thioether couplingNucleophilic substitutionNaH, dry THF, room temperature

Q. How is structural characterization performed post-synthesis?

Methodological Answer: A combination of spectroscopic and analytical techniques is essential:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at position 3, chlorophenyl on oxadiazole) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns matching Cl/Br atoms .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm solid-state packing, especially for polymorph screening .

Q. What preliminary biological assays are recommended for activity screening?

Methodological Answer: Prioritize assays based on structural analogs (e.g., thienopyrimidinones with reported kinase inhibition or antimicrobial activity):

  • Kinase Inhibition : Use enzymatic assays (e.g., EGFR, VEGFR) with ATP-binding competition measured via fluorescence polarization .
  • Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-tumorigenic cells (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time for oxadiazole formation (20–30 minutes vs. 12 hours conventional heating) while improving yield by 15–20% .
  • Chromatography Alternatives : Use recrystallization from ethanol/dioxane mixtures (4:1 v/v) to achieve >98% purity, avoiding costly column chromatography .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .

Q. How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Dose-Response Validation : Repeat assays with stricter controls (e.g., solvent-only blanks, reference inhibitors) to rule out false positives .
  • Metabolic Stability Testing : Use liver microsomes to assess if inactive results stem from rapid hepatic degradation .
  • Target Engagement Studies : Confirm binding via surface plasmon resonance (SPR) or thermal shift assays to distinguish true activity from assay artifacts .

Table 2: Common Data Contradictions and Solutions

IssuePossible CauseResolution StrategyReference
Inconsistent IC₅₀ valuesSolvent interferenceUse DMSO ≤0.1% v/v; validate with alternative solvents
High cytotoxicity but low target inhibitionOff-target effectsPerform kinome-wide profiling (e.g., KinomeScan)

Q. What methodologies assess environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolytic Stability : Incubate compound in buffers (pH 4–9) at 37°C, monitoring degradation via LC-MS to identify hydrolysis-prone sites (e.g., oxadiazole ring) .
  • Photodegradation : Expose to UV light (254 nm) and analyze by HPLC for byproducts like sulfoxides or ring-opened fragments .
  • Microbial Degradation : Use soil slurry models to assess biodegradation half-life under aerobic/anaerobic conditions .

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